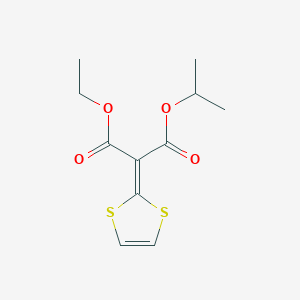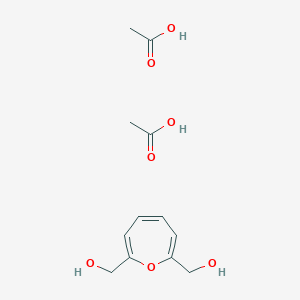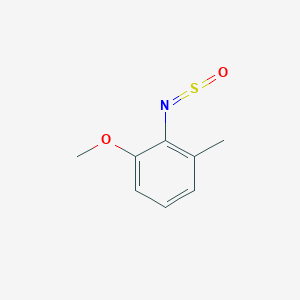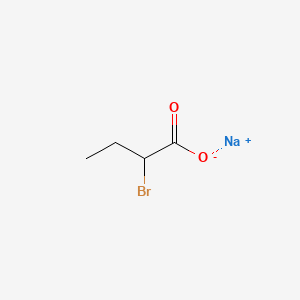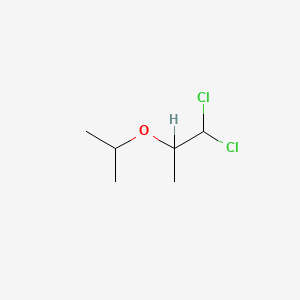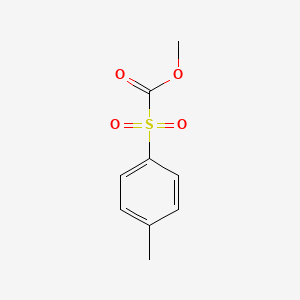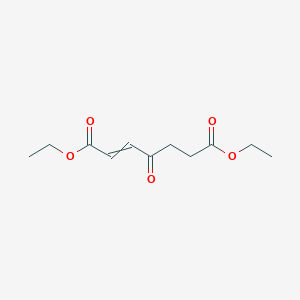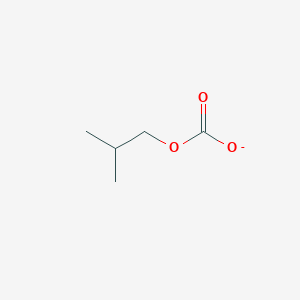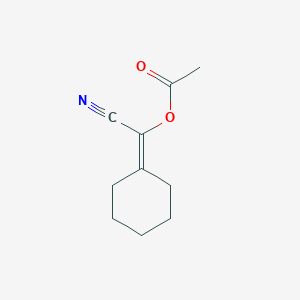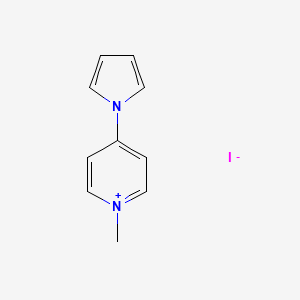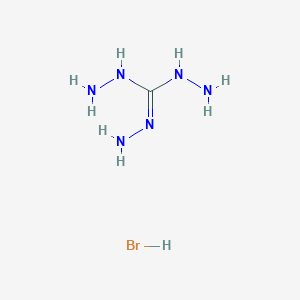
1,2,3-Triaminoguanidine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triaminoguanidine;hydrobromide is an organic compound with the molecular formula CH8N6·HBr It is a derivative of guanidine, characterized by the presence of three amino groups attached to the guanidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Triaminoguanidine;hydrobromide can be synthesized through the reaction of hydrazine with guanidine derivatives. One common method involves treating hydrazine with guanidine nitrate, hydrochloride, perchlorate, or picrate in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as precipitation, filtration, and crystallization to isolate and purify the compound. The use of hydrazine hydrate and guanidine salts is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Triaminoguanidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitrogen-containing compounds, such as triazoles, tetrazoles, and tetrazines. These products are often used in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
1,2,3-Triaminoguanidine;hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of high-energy materials and as a component in propellants and explosives.
Mecanismo De Acción
The mechanism of action of 1,2,3-Triaminoguanidine;hydrobromide involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can participate in catalytic processes and other chemical transformations. Additionally, the high nitrogen content of the compound makes it a valuable precursor for the synthesis of nitrogen-rich compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Triaminoguanidine;hydrochloride
- 1,2,3-Triaminoguanidine;nitrate
- 1,2,3-Triaminoguanidine;perchlorate
- 1,2,3-Triaminoguanidine;picrate
Uniqueness
1,2,3-Triaminoguanidine;hydrobromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and stability compared to other salts. The presence of the bromide ion can also affect the compound’s coordination chemistry and its interactions with other molecules .
Propiedades
Número CAS |
57931-28-9 |
|---|---|
Fórmula molecular |
CH9BrN6 |
Peso molecular |
185.03 g/mol |
Nombre IUPAC |
1,2,3-triaminoguanidine;hydrobromide |
InChI |
InChI=1S/CH8N6.BrH/c2-5-1(6-3)7-4;/h2-4H2,(H2,5,6,7);1H |
Clave InChI |
OUMKITXAIXPIOB-UHFFFAOYSA-N |
SMILES canónico |
C(=NN)(NN)NN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


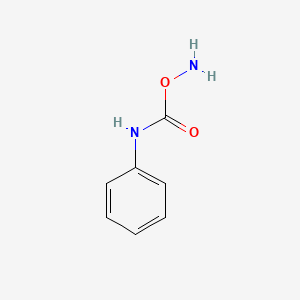
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
